4-イソシアナト-1,2-チアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

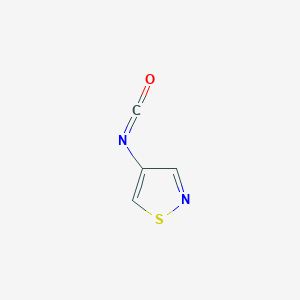

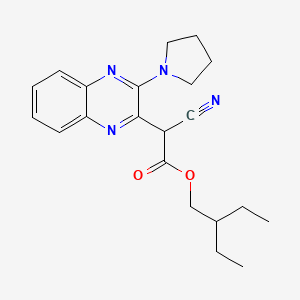

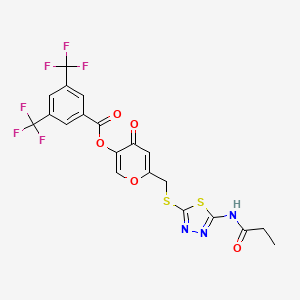

“4-Isocyanato-1,2-thiazole” is a chemical compound with the CAS Number: 1538994-91-0 . It has a molecular weight of 126.14 and its IUPAC name is 4-isocyanatoisothiazole .

Synthesis Analysis

The synthesis of thiazoles, including 4-Isocyanato-1,2-thiazole, has been studied extensively. One method involves the reaction of isoniazid with carbon disulfide in a basic medium (KOH) to form Potassium dithiocarbazinate salt . Another method involves the condensation of α-haloketones with thioamides .

Molecular Structure Analysis

The molecular structure of 4-Isocyanato-1,2-thiazole is represented by the InChI code: 1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H .

Chemical Reactions Analysis

Thiazoles, including 4-Isocyanato-1,2-thiazole, are known to participate in various chemical reactions. For instance, thiazolines can be synthesized by reacting alkenes with bromine followed by the reaction of thioamides .

Physical and Chemical Properties Analysis

4-Isocyanato-1,2-thiazole has a molecular weight of 126.14 . Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

科学的研究の応用

4-イソシアナト-1,2-チアゾールについて

4-イソシアナト-1,2-チアゾールは、イソシアネート官能基(N=C=O)を含むチアゾール環を持つ複素環式化合物です。その分子式はC₄H₂N₂OSであり、その多様な薬理活性により、医薬品化学において重要な役割を果たしています。

合成方法: 4-イソシアナト-1,2-チアゾールを得るための様々な合成経路が存在します。研究者は、この化合物を調製するために、従来の方法と革新的な方法の両方を探索してきました。一般的な方法には、チオアミドとイソシアネートを含む環化反応が含まれます。

抗菌活性: 4-イソシアナト-1,2-チアゾールの誘導体は、有望な抗菌活性を示してきました。これらの化合物は、特定の細胞プロセスを標的とすることで、細菌の増殖を阻害します。その有効性を最適化し、新規抗生物質としての可能性を探るためには、さらなる研究が必要です。

抗真菌の可能性: 4-イソシアナト-1,2-チアゾール化合物の抗真菌活性は注目を集めています。それらは真菌病原体に対して阻害効果を示し、抗真菌薬の開発のための貴重な候補となります。

抗腫瘍特性: いくつかの研究では、特定の4-イソシアナト-1,2-チアゾールの誘導体が抗腫瘍活性を有することが明らかになっています。これらの化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導し、腫瘍の増殖を抑制します。研究者たちは、その作用機序と潜在的な臨床応用について引き続き調査しています。

抗炎症効果: 炎症は様々な疾患において中心的な役割を果たしています。いくつかの4-イソシアナト-1,2-チアゾールの誘導体は、炎症経路を調節することにより、抗炎症効果を示します。これらの化合物は、抗炎症薬の開発に貢献する可能性があります。

抗原虫活性: 原虫感染症は、世界的な健康問題として残っています。予備的な研究では、4-イソシアナト-1,2-チアゾールの誘導体が原虫寄生虫に対して有効である可能性があることを示唆しています。その作用機序と選択性については、さらなる調査が必要です。

その他の用途: 上記の分野以外にも、研究者は4-イソシアナト-1,2-チアゾールのさらなる用途を調査しています。これらには、材料科学、触媒、有機合成における潜在的な用途が含まれます。

要約すると、4-イソシアナト-1,2-チアゾールは、様々な科学分野において大きな可能性を秘めています。その多面的な特性により、創薬やその他の用途のための魅力的なターゲットとなっています。 継続的な研究により、その完全な可能性が明らかになり、医学をはじめとする様々な分野の発展に貢献するでしょう . 🌟

作用機序

Target of Action

Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors . For instance, thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Mode of Action

The thiazole ring’s aromaticity allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may occur . This reactivity enables thiazole-containing molecules to behave unpredictably when they enter physiological systems, potentially resetting the system differently .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways . For example, thiazoles have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The use of green chemistry approaches, such as the use of green solvents, catalysts, and solid support synthesis, has been suggested for the synthesis of thiazole derivatives, which could potentially influence their action and efficacy .

Safety and Hazards

The safety data sheet for 4-Isocyanato-1,2-thiazole indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

将来の方向性

The future of thiazole research is promising. There is a growing interest in the development of green synthetic strategies for thiazoles, including 4-Isocyanato-1,2-thiazole . Moreover, thiazoles are being explored for their potential in various therapeutic areas, including anticancer, antifungal, antibacterial, anti-inflammatory, and as anti-depressants .

生化学分析

Biochemical Properties

4-Isocyanato-1,2-thiazole is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context.

Cellular Effects

The effects of 4-Isocyanato-1,2-thiazole on cells and cellular processes are complex and multifaceted. Thiazoles have been reported to exhibit significant biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These activities suggest that 4-Isocyanato-1,2-thiazole may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Isocyanato-1,2-thiazole involves its interactions with various biomolecules. Thiazoles are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs). These reactive metabolites can covalently modify essential cellular macromolecules, leading to toxicity and inducing idiosyncratic adverse drug reactions .

Metabolic Pathways

4-Isocyanato-1,2-thiazole is likely involved in various metabolic pathways, interacting with enzymes or cofactors. Thiazoles are known to generate reactive metabolites catalyzed by cytochrome P450s (CYPs), suggesting that they participate in metabolic processes .

特性

IUPAC Name |

4-isocyanato-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMRCWNUIBXZDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538994-91-0 |

Source

|

| Record name | 4-isocyanato-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)

![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)

![7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)

![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2455791.png)